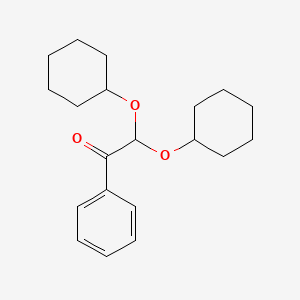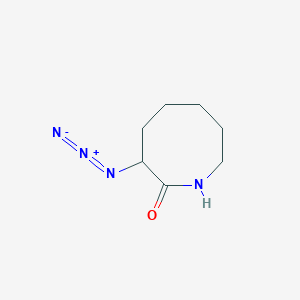
Triethylene glycol, monothio, S-hexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylene glycol, monothio, S-hexyl is a chemical compound with the molecular formula C₁₂H₂₆O₃S and a molecular weight of 250.398 g/mol This compound is a derivative of triethylene glycol, where one of the oxygen atoms is replaced by a sulfur atom, and an S-hexyl group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol, monothio, S-hexyl typically involves the reaction of triethylene glycol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of the oxygen atom with a sulfur atom. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Triethylene glycol, monothio, S-hexyl undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The S-hexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Triethylene glycol, monothio, S-hexyl has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of triethylene glycol, monothio, S-hexyl involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Triethylene glycol: A similar compound with the molecular formula , where all oxygen atoms are retained.
Diethylene glycol: Another glycol with the molecular formula , having two ethylene glycol units.
Polyethylene glycol: A polymeric form with varying molecular weights, used in various industrial and pharmaceutical applications.
Uniqueness: Triethylene glycol, monothio, S-hexyl is unique due to the presence of the sulfur atom and the S-hexyl group, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
87385-54-4 |
|---|---|
Molekularformel |
C12H26O3S |
Molekulargewicht |
250.40 g/mol |
IUPAC-Name |
2-[2-(2-hexylsulfanylethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O3S/c1-2-3-4-5-11-16-12-10-15-9-8-14-7-6-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WRKMHGBLFGTHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

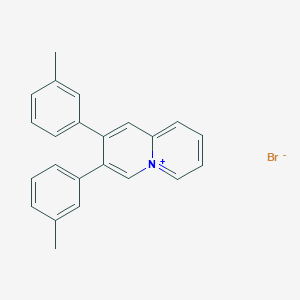
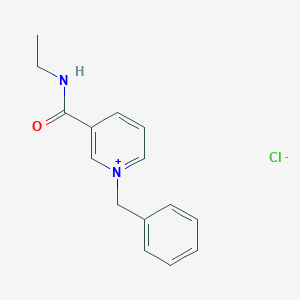
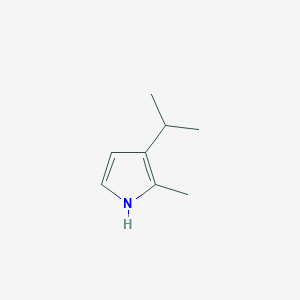

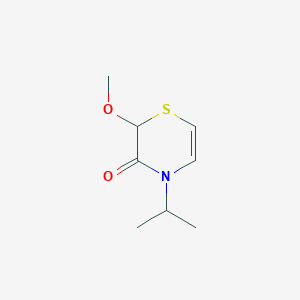
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)

![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)

